molecular formula C13H13N3O2S B2512467 N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide CAS No. 898441-08-2

N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

Cat. No. B2512467
CAS RN: 898441-08-2
M. Wt: 275.33
InChI Key: FLBCWDNNWUBBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of pyrimidines. It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Crystallographic Studies

Research has shown that compounds similar to N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined to the benzene ring at specific angles, stabilizing the molecule through intramolecular hydrogen bonding. Such studies are crucial for understanding the structural basis of these compounds and their potential interactions in biological systems (Subasri et al., 2016).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. These compounds exhibit significant potency, with some showing dual inhibitory activities against human TS and DHFR, indicating their potential as therapeutic agents (Gangjee et al., 2008).

Molecular Docking Studies

Molecular docking studies have revealed the antiviral potential of similar compounds against SARS-CoV-2 protein. By analyzing the equilibrium geometry, vibrational assignments, and intermolecular interactions, researchers have determined the drug likeness and pharmacokinetic properties of these molecules, suggesting their role in antiviral therapies (Mary et al., 2020).

properties

IUPAC Name

N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-9-2-4-10(5-3-9)15-11(17)8-19-12-6-7-14-13(18)16-12/h2-7H,8H2,1H3,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBCWDNNWUBBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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